

ARP-100 Application Notes

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Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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ARP-100 is a synthetic, selective MMP-2 inhibitor with an IC_{50} of 12 nM. It exhibits significant selectivity for MMP-2 over other matrix metalloproteinases like MMP-1, MMP-3, MMP-7, and MMP-9, making it a valuable tool for dissecting the specific role of MMP-2 in biological processes [1] [2] [3]. Its primary documented research application is in studying the **anti-invasive properties of cancer cells** and the role of MMP-2 in **microvascular network (MVN) formation** [1] [4].

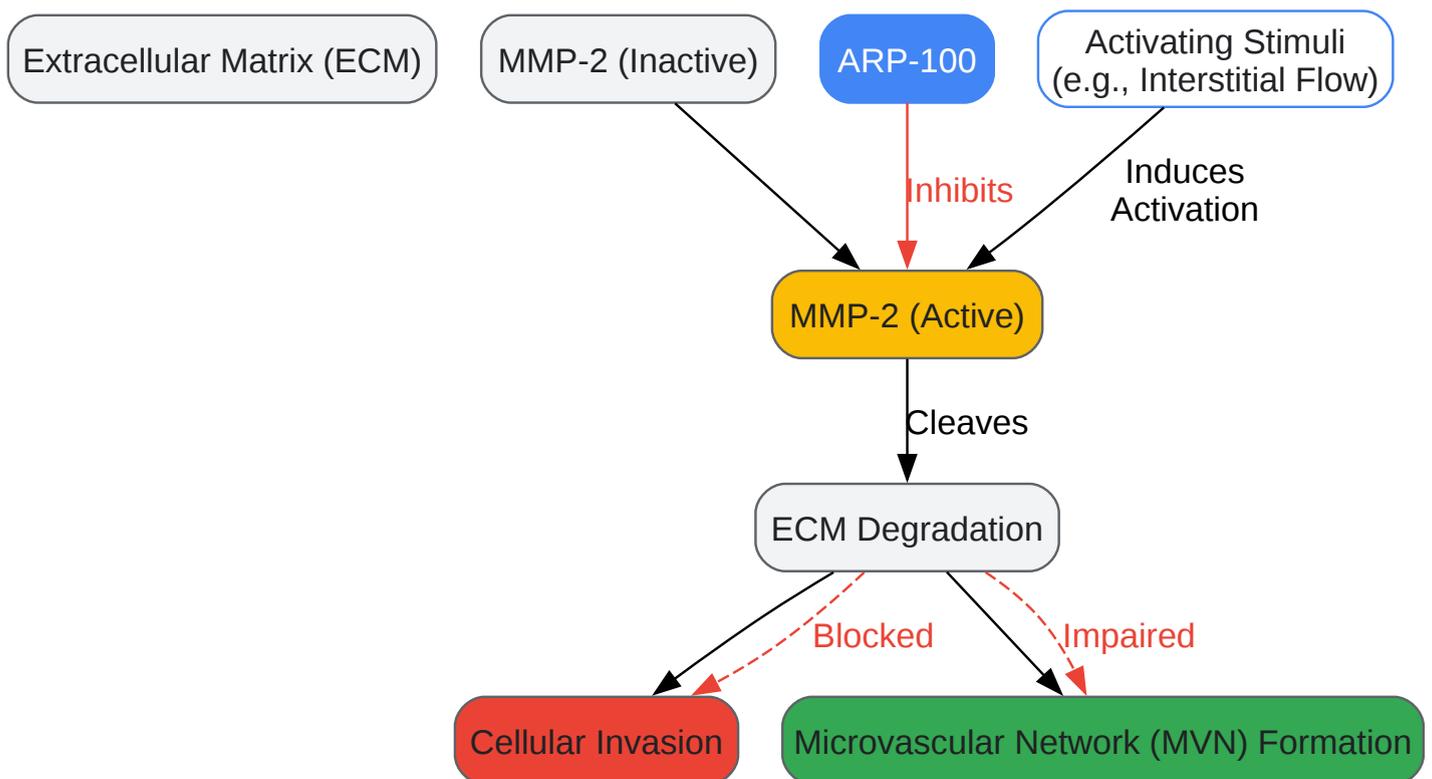
Quantitative Inhibitory Profile

The table below summarizes the potency and selectivity of **ARP-100** against various MMPs:

Enzyme Target	IC_{50} Value	Selectivity (vs. MMP-2)
MMP-2	12 nM [1] [2]	-
MMP-9	200 nM [1]	~17-fold less selective
MMP-3	4.5 μ M [2]	~375-fold less selective
MMP-1	>50 μ M [2]	>4,000-fold less selective
MMP-7	>50 μ M [2]	>4,000-fold less selective

Mechanism of Action and Signaling Pathway

ARP-100 functions by competitively interacting with the **S1' pocket of the MMP-2 enzyme**, thereby blocking its proteolytic activity [2]. MMP-2 is crucial for degrading components of the extracellular matrix (ECM), such as collagen and gelatin. This degradation is a key step in cellular invasion. The following diagram illustrates the pathway through which **ARP-100** exerts its anti-invasive effects and how it has been used to regulate vasculogenesis.



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Detailed Experimental Protocols

Protocol 1: General In Vitro Invasion Assay

This protocol is adapted from described biological activities of **ARP-100** [1] [2].

- **1. Solution Preparation**

- **Stock Solution:** Prepare a 100 mM stock solution of **ARP-100** by dissolving the compound in anhydrous DMSO [1]. Aliquot and store at -20°C.
- **Working Solution:** Dilute the stock solution in your cell culture medium immediately before use. A final concentration of **50-100 nM** is typical for selective MMP-2 inhibition [1] [2]. Include a vehicle control (e.g., 0.1% DMSO).

- **2. Cell Pretreatment**

- Culture invasive cells (e.g., HT1080 fibrosarcoma cells) under standard conditions.
- Pre-treat cells with **ARP-100** working solution or vehicle control for a specified time (e.g., 2-24 hours) prior to seeding in the invasion chamber.

- **3. Invasion Chamber Setup**

- Use a transwell system with a membrane coated with Matrigel or other ECM substrate.
- Resuspend pretreated cells in serum-free medium and seed them into the upper chamber.
- Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

- **4. Incubation and Analysis**

- Incubate for 6-48 hours to allow cell invasion.
- After incubation, remove non-invading cells from the upper membrane surface.
- Fix and stain the invaded cells on the lower surface.
- Quantify invasion by counting stained cells under a microscope or by extracting and measuring stain intensity.

Protocol 2: Regulating Microvascular Network Formation

This protocol is based on research investigating the role of MMP-2 in vasculogenesis [4].

- **1. MVN Model Setup**

- Seed Human Umbilical Vein Endothelial Cells (HUVECs) co-cultured with supporting cells (e.g., human lung fibroblasts) in a 3D fibrin gel within a microfluidic device.
- Apply **Interstitial Flow (IF)** to the gel, which has been shown to upregulate MMP-2 and promote robust MVN formation [4].

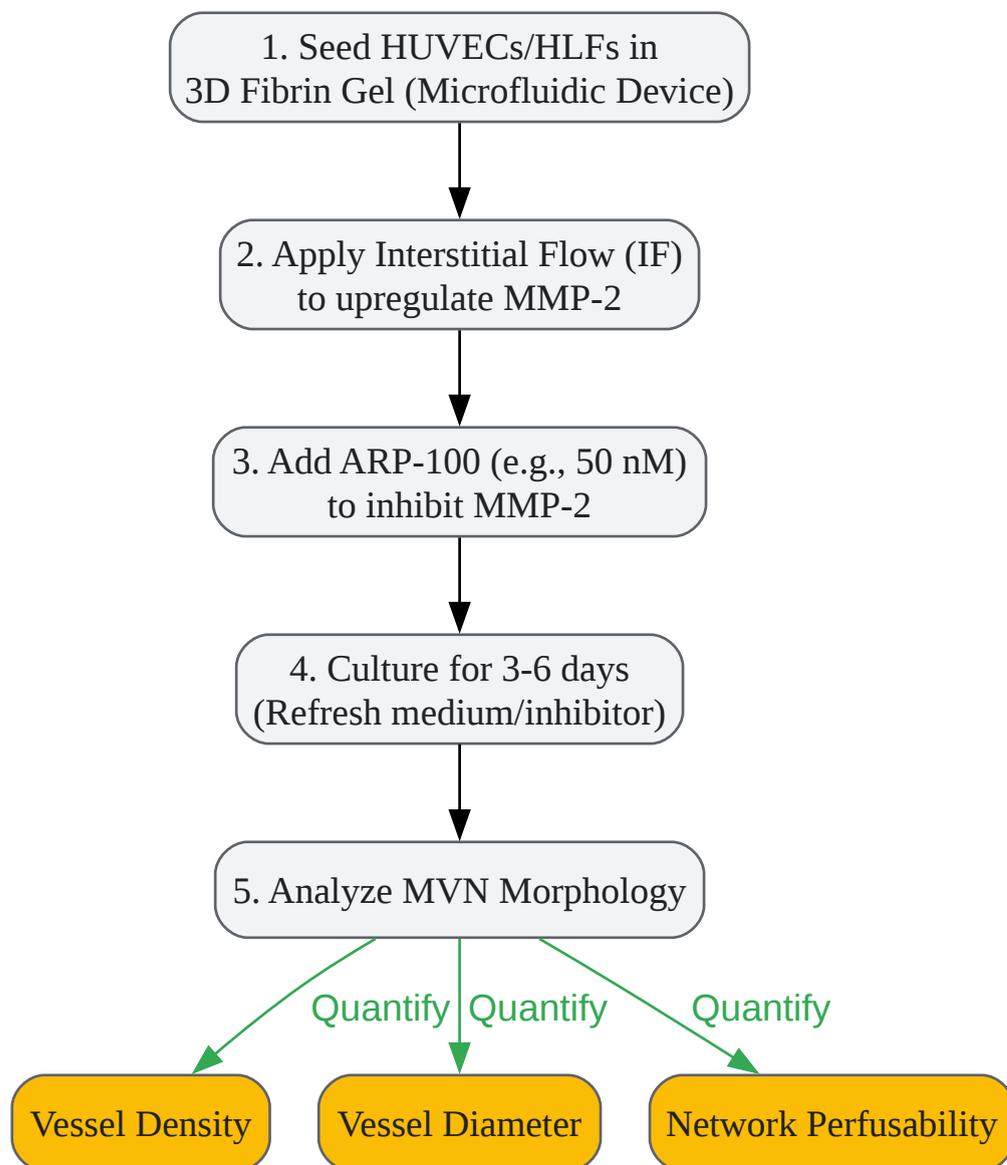
- **2. ARP-100 Treatment**

- To test the specific role of MMP-2, supplement the culture medium with **ARP-100** at a final concentration of **50 nM** [4].
- Refresh the medium and inhibitor every 24-48 hours.

- **3. Analysis of MVN Morphology**

- After 3-6 days of culture, fix the MVNs and stain for endothelial markers (e.g., CD31).
- Image the networks using fluorescence microscopy and quantify key morphological parameters:
 - **Vessel Density:** Total area covered by vessels.
 - **Vessel Diameter:** Average diameter of the tubular structures.
 - **Perfusability:** Ability to flow fluorescent dextran or other tracers through the network [4].
- **Expected Outcome:** **ARP-100** treatment is expected to result in MVNs with **reduced vessel density and smaller diameters** by inhibiting MMP-2-mediated ECM remodeling [4].

The experimental workflow for this protocol is summarized below:



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Critical Technical Notes

- **Solubility and Storage:** **ARP-100** is soluble to at least 100 mM in DMSO [1]. For long-term storage, keep the powder desiccated at +4°C [1] and store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
- **Experimental Controls:** Always include a vehicle control (DMSO at the same concentration as your highest treatment group) to rule out solvent effects. A non-selective MMP inhibitor could be used as a positive control.

- **Cell Health Monitoring:** While **ARP-100** is selective for MMP-2, it is good practice to monitor for any off-target cytotoxic effects using a viability assay (e.g., MTT, Calcein-AM) when using a new cell type or high concentrations.

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References

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2. ARP-100 | MMP [targetmol.com]
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